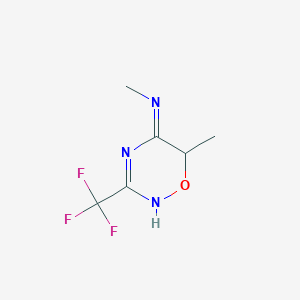

Pyroxasulfone metabolite 3

説明

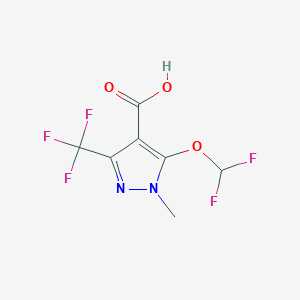

Pyroxasulfone metabolite 3 is a metabolite of the herbicide Pyroxasulfone . It has a molecular formula of C7 H5 F5 N2 O3 and a molecular weight of 260.12 .

Molecular Structure Analysis

The molecular structure of Pyroxasulfone metabolite 3 is represented by the formula C7 H5 F5 N2 O3 . Further details about its molecular structure are not available in the sources retrieved.科学的研究の応用

Development and Efficacy : Pyroxasulfone was developed through collaborative efforts by K-I Chemical Research Institute Co., Ltd., Kumiai Chemical Industry Co., Ltd., and Ihara Chemical Industry Co., Ltd. It has been registered in multiple countries, including Japan, Australia, the USA, Canada, Saudi Arabia, and South Africa. Its development marks a significant advancement in herbicide technology, offering high efficacy and relatively low application rates. This contributes to efficient global food production by managing weed growth effectively without the excessive use of chemical inputs (Nakatani et al., 2016).

Mechanism of Action : The primary action of pyroxasulfone involves the inhibition of VLCFA elongases, crucial enzymes for the synthesis of VLCFAs in plants. Studies have shown that pyroxasulfone selectively inhibits the elongation steps of fatty acids in both susceptible and tolerant plants. This mechanism is fundamental to its selectivity between crops and weeds, contributing to the herbicide's effectiveness in agricultural applications (Tanetani et al., 2013).

Herbicide Resistance and Management : The potential for resistance evolution to pyroxasulfone is a critical area of research, given the widespread issue of herbicide-resistant weed populations. Studies before commercialization have examined the potential of resistance evolution, indicating no major-effect resistance genes were present among tested populations. However, recurrent low-dose selection of pyroxasulfone showed a capacity to evolve resistance, highlighting the importance of effective stewardship programs and use at full label rates to minimize rapid resistance evolution (Busi et al., 2012).

Weed Control Efficacy : Research on pyroxasulfone's weed control efficacy has demonstrated excellent activity at lower application rates compared to other herbicides, such as S-metolachlor. Its efficacy in controlling a broad spectrum of annual grasses and broadleaf weeds, along with sufficient residual activity, makes it an effective tool for integrated weed management programs (Yamaji et al., 2014).

Environmental Impact and Soil Interaction : The interaction of pyroxasulfone with soil and environmental factors significantly affects its herbicidal efficacy. Factors such as soil organic matter content, clod size, and soil surface preparation can influence the performance of pyroxasulfone in the field. Its low water solubility and vapor pressure limit horizontal diffusion on the soil surface and reduce the risk of volatilization, respectively, ensuring targeted and effective weed control (Yamaji et al., 2016).

Safety And Hazards

特性

IUPAC Name |

5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5N2O3/c1-14-4(17-6(8)9)2(5(15)16)3(13-14)7(10,11)12/h6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUDLFRMVZXUQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301009434 | |

| Record name | 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyroxasulfone metabolite 3 | |

CAS RN |

1379794-41-8 | |

| Record name | 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

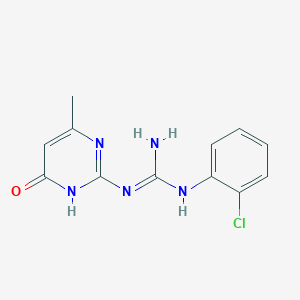

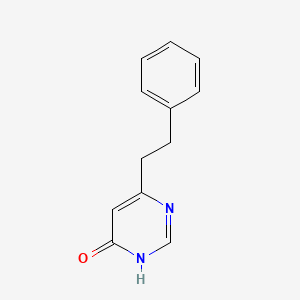

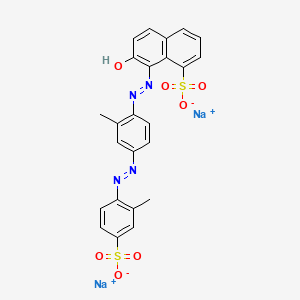

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-3-(methylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436708.png)

![N-[(2Z)-6-methyl-4-oxo-3,4-dihydropyrimidin-2(1H)-ylidene]-3,4-dihydroquinoline-1(2H)-carboximidamide](/img/structure/B1436719.png)

![7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1436724.png)

![2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone]](/img/structure/B1436725.png)

![3-[4-Methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B1436728.png)

![ethyl 7-hydroxy-2-methyl-7-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1436729.png)